N-(Oxetan-3-yl)piperidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-oxetanone with piperidin-4-amine.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxetane ring.
Industrial Production Methods: Industrial production methods for N-(Oxetan-3-yl)piperidin-4-amine often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Acidic or basic conditions for ring-opening reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Ring-opened products with various substituents depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Oxetan-3-yl)piperidin-4-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can modulate various biological pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a scaffold in drug design for targeting specific enzymes and receptors .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(Oxetan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(Piperidin-4-yl)benzamide: This compound shares the piperidine moiety but lacks the oxetane ring, resulting in different chemical and biological properties.
N-(Oxetan-3-yl)morpholine: Similar to N-(Oxetan-3-yl)piperidin-4-amine but with a morpholine ring instead of a piperidine ring.
Uniqueness: this compound is unique due to the presence of both the oxetane and piperidine rings, which confer distinct chemical reactivity and biological activity . The oxetane ring’s ability to undergo ring-opening reactions makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-(oxetan-3-yl)piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)10-8-5-11-6-8/h7-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYTYCNLMSWMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307430 | |
Record name | N-3-Oxetanyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-31-9 | |
Record name | N-3-Oxetanyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-3-Oxetanyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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